molecular formula C5H9ClF2O2S B2562332 4,4-Difluoropentane-1-sulfonyl chloride CAS No. 2126162-13-6

4,4-Difluoropentane-1-sulfonyl chloride

Cat. No.: B2562332
CAS No.: 2126162-13-6
M. Wt: 206.63
InChI Key: ISWDVGINKAGECP-UHFFFAOYSA-N
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Description

4,4-Difluoropentane-1-sulfonyl chloride (CAS 2126162-13-6) is a specialized aliphatic sulfonyl chloride reagent of interest in medicinal chemistry and chemical biology research. With a molecular formula of C5H9ClF2O2S and a molecular weight of 206.63 g/mol, this compound serves as a versatile building block for the introduction of the 4,4-difluoropentanesulfonyl moiety into target molecules . Its structure features a sulfonyl chloride group (-S(=O)2Cl), a highly reactive electrophilic functionality that undergoes facile substitution with a variety of nucleophiles, including amines and alcohols, to generate sulfonamides and sulfonate esters, respectively. The strategic incorporation of two fluorine atoms at the 4-position of the pentane chain alters the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery. Researchers utilize this reagent to create covalent probes and enzyme inhibitors, capitalizing on the reactivity of sulfonyl chlorides to target specific amino acid residues in proteins . Furthermore, sulfonyl chlorides are key precursors for the synthesis of sulfonyl fluorides via chlorine-fluorine exchange, a class of compounds gaining significant traction in the field of SuFEx (Sulfur Fluoride Exchange) click chemistry and covalent chemical biology . Hazard Information: This compound is classified as corrosive and harmful. It carries the GHS Signal Word "Danger" and the Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must handle it with appropriate personal protective equipment (PPE) and adhere to all relevant safety protocols. Please Note: This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

4,4-difluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDVGINKAGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropentane-1-sulfonyl chloride typically involves the reaction of 4,4-difluoropentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4,4-Difluoropentanol+Chlorosulfonic Acid4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2O\text{4,4-Difluoropentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 4,4-Difluoropentanol+Chlorosulfonic Acid→4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl fluoride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonyl Fluorides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoropentane-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of sulfonamide derivatives, which are known for their biological activity. The incorporation of fluorine atoms enhances the pharmacokinetic properties of these compounds, making them more effective in therapeutic applications.

Case Study: Anticancer Drug Development

A recent study highlighted the synthesis of sulfonamides using sulfonyl chlorides, including this compound. The study demonstrated that these compounds exhibited significant binding affinities to carbonic anhydrase, a target for anticancer drugs. The synthesized sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol, outperforming acetazolamide, a known drug in this category .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of sulfonamide bonds. Its reactivity allows for the straightforward coupling with various amines to create a diverse library of sulfonamide compounds.

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (kcal/mol)
4,4-Difluoropentane-1-sulfonamide-6.8 to -8.2
Acetazolamide-5.25

Applications in Drug Discovery

Sulfonyl chlorides like this compound are crucial in drug discovery processes due to their ability to react selectively with amino acid residues in proteins. This reactivity is particularly valuable for developing covalent inhibitors targeting specific enzymes or receptors.

Insights from Research

Research indicates that sulfonyl chlorides can be employed as reactive probes in molecular biology, facilitating the design of novel therapeutic agents . The strategic use of this compound can lead to the development of compounds with enhanced biological activity and specificity.

Environmental and Safety Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. It is classified as hazardous due to its corrosive nature and potential health risks upon exposure.

Table 2: Hazard Classification

Hazard ClassDescription
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage
Acute ToxicityFatal if inhaled

Mechanism of Action

The mechanism of action of 4,4-Difluoropentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules. The pathways involved in its reactions are primarily substitution and addition mechanisms.

Comparison with Similar Compounds

Key Observations:

Reactivity : The sulfonyl chloride group in this compound enables nucleophilic substitution reactions, unlike the sulfonamide group in tolylfluanid, which is less reactive and more stable under environmental conditions .

Fluorination Impact: Fluorine atoms in this compound enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with tolylfluanid but absent in 4-(methoxymethyl)pyrimidin-2-amine .

Structural Complexity : The aromatic sulfonyl chloride (e.g., 4-(5-chloropentanamido)benzene-1-sulfonyl chloride) exhibits higher steric hindrance due to the benzene ring, limiting its utility in sterically demanding reactions compared to the aliphatic 4,4-difluoropentane derivative .

Application-Specific Comparisons

Pharmaceutical Intermediates

  • This compound is preferred for synthesizing fluorinated sulfonamides due to its straightforward reactivity and aliphatic flexibility, whereas 4-(5-chloropentanamido)benzene-1-sulfonyl chloride is tailored for aromatic drug scaffolds requiring targeted bioactivity .
  • 4-(Methoxymethyl)pyrimidin-2-amine , though structurally distinct, shares utility in antiviral and anticancer research but lacks sulfonyl chloride reactivity, necessitating additional functionalization steps .

Agrochemical Development

  • Tolylfluanid leverages sulfonamide stability for long-lasting crop protection, contrasting with this compound’s role as a transient intermediate in herbicide synthesis .

Physicochemical Properties

  • Solubility: The aliphatic backbone of this compound improves solubility in non-polar solvents compared to aromatic derivatives like 4-(5-chloropentanamido)benzene-1-sulfonyl chloride .
  • Thermal Stability: Fluorination increases thermal stability, reducing decomposition risks during synthesis—a critical advantage over non-fluorinated sulfonyl chlorides .

Biological Activity

4,4-Difluoropentane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, may confer distinct biological properties that merit investigation.

Chemical Structure and Properties

The chemical formula for this compound is C5H8ClF2O2SC_5H_8ClF_2O_2S. The presence of fluorine atoms often enhances lipophilicity and alters the reactivity of organic compounds. This modification can influence the compound's interaction with biological systems.

Biological Activity

Research on related compounds indicates that sulfonyl chlorides can exhibit diverse biological activities, including:

  • Antimicrobial Activity : Sulfonyl chlorides have been shown to possess antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cellular processes.
  • Anticancer Potential : Some sulfonyl derivatives have been investigated for their ability to inhibit cancer cell proliferation. This is often attributed to their capacity to interfere with critical signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : Compounds with sulfonyl groups can act as enzyme inhibitors, affecting metabolic pathways and cellular functions.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial activity of various sulfonyl derivatives found that certain modifications enhanced their efficacy against gram-positive and gram-negative bacteria. The structure-activity relationship highlighted the importance of the sulfonyl group in mediating these effects .
  • Anticancer Activity : Research on a series of fluorinated sulfonamides revealed significant cytotoxic effects on cancer cell lines. The introduction of fluorine atoms was associated with increased lipophilicity and improved cell membrane permeability, leading to enhanced biological activity .
  • Enzyme Interaction : Investigations into enzyme inhibition by sulfonyl chlorides have shown that these compounds can effectively inhibit key enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders .

Data Table of Biological Activities

Biological Activity Effect Mechanism
AntibacterialEffective against gram-positive and gram-negative bacteriaDisruption of cellular processes
AnticancerInhibits cancer cell proliferationInterference with signaling pathways
Enzyme InhibitionInhibits key metabolic enzymesCovalent modification of enzyme active sites

Q & A

Q. What are the recommended synthetic routes for preparing 4,4-difluoropentane-1-sulfonyl chloride?

The compound is typically synthesized via chlorination of the corresponding sulfonic acid. A common method involves reacting 4,4-difluoropentane-1-sulfonic acid with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions, often in dichloromethane or tetrahydrofuran (THF), at reflux temperatures (50–70°C). Post-reaction purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product with ≥95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the positions of fluorine atoms (δ ≈ -120 to -140 ppm for CF₂ groups). ¹H NMR (δ 1.8–2.2 ppm for CH₂ adjacent to sulfonyl chloride) complements structural analysis.
  • IR Spectroscopy : Key peaks include S=O stretching (1360–1390 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear chemical goggles, PVC gloves (EN 374 certified, breakthrough time >240 minutes), and lab coats. Avoid contact lenses due to absorption risks .
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and bases to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluoro moiety influence its reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the CF₂ group may reduce accessibility in bulky nucleophiles. Kinetic studies using competitive reactions (e.g., with 4-methylbenzenesulfonyl chloride as a control) can quantify these effects. Computational modeling (DFT) further elucidates charge distribution and transition states .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies between NMR and HPLC data often arise from impurities or degradation products. For example:

  • Unexpected ¹⁹F NMR peaks : May indicate incomplete fluorination or side products. Validate via LC-MS to identify molecular weights.
  • HPLC tailing : Adjust buffer pH (4.6–5.0) or replace sodium 1-octanesulfonate with tetrabutylammonium phosphate for better peak symmetry . Cross-validation with FT-IR and elemental analysis is recommended.

Q. What methodologies assess the compound’s stability under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition thresholds.
  • Hydrolytic Stability : Monitor hydrolysis rates in aqueous buffers (pH 2–12) via HPLC. Acidic conditions (pH < 4) typically stabilize sulfonyl chlorides, while alkaline conditions accelerate degradation .

Q. How is this compound utilized in synthesizing sulfonamide derivatives for medicinal chemistry?

React with primary or secondary amines (e.g., benzylamine) in dichloromethane at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts. Purify via recrystallization (ethanol/water) or flash chromatography. The resulting sulfonamides are evaluated for bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase) .

Methodological Notes

  • Synthetic Optimization : Replace SOCl₂ with oxalyl chloride for milder conditions and reduced byproduct formation.
  • Analytical Cross-Validation : Combine GC-MS with HPLC for trace impurity detection.
  • Safety Compliance : Follow EN 374 standards for glove selection and CDC NIOSH guidelines for eye protection .

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